molecular formula C14H17N5O B11256420 N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B11256420
M. Wt: 271.32 g/mol
InChI Key: UOLGLUFNCKHVJR-UHFFFAOYSA-N
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Description

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group and a cyclopentanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile. For example, phenyl azide can react with a nitrile compound under suitable conditions to form the tetrazole ring.

    Attachment of the Cyclopentanecarboxamide Moiety: The tetrazole derivative can then be reacted with cyclopentanecarboxylic acid or its derivatives to form the final compound. This step may involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]cyclopentanecarboxamide

InChI

InChI=1S/C14H17N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,20)

InChI Key

UOLGLUFNCKHVJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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